Sulfonamide derivative 7
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O3S |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)17-15-14(11-16-20-15)12-7-3-1-4-8-12/h1-11,17H |
InChI Key |
KJPWMAIBFGUKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Initial Precursor Synthesis
The synthesis commences with the preparation of a free base intermediate (Compound 4) derived from a salt precursor (Compound 3). This step involves slurrying the salt in methylene chloride and treating it with aqueous sodium hydroxide to liberate the free base. Subsequent azeotropic distillation with heptane ensures solvent removal and purity.
Sulfonylation Reaction
The free base undergoes sulfonylation using isopropylsulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine (DMAP). This reaction, conducted at 5°C and gradually warmed to room temperature, introduces the sulfonamide moiety. Post-reaction workup includes washing with hydrochloric acid, sodium bicarbonate, and drying over anhydrous sodium sulfate to isolate the sulfonamide intermediate (Compound 5).
Nitration and Reduction
Nitration of Compound 5 with fuming nitric acid in trifluoroacetic acid yields the p-nitro derivative (Compound 6). Catalytic hydrogenation using palladium on carbon reduces the nitro group to an amine, producing the p-amino derivative (Compound 7). This intermediate is isolated as a p-toluenesulfonate salt to enhance stability.
Step-by-Step Reaction Analysis
Sulfonylation Optimization
The sulfonylation step is critical for introducing the sulfonamide group. Experimental conditions from highlight the importance of:
-
Temperature control : Cooling to 5°C prevents side reactions during sulfonyl chloride addition.
-
Catalyst use : DMAP accelerates the reaction by activating the sulfonyl chloride.
-
Solvent selection : Methylene chloride facilitates reagent solubility while enabling efficient phase separation during workup.
Nitration Efficiency
Nitration with fuming nitric acid in a trifluoroacetic acid/methylene chloride/heptane mixture ensures regioselective para-substitution. The reaction mixture is maintained at -5°C to 5°C to minimize over-nitration or oxidative byproducts.
Catalytic Hydrogenation
Reduction of the nitro group in Compound 6 employs hydrogen gas and palladium on carbon. This method offers high selectivity for the amine product, with the p-toluenesulfonate salt formation improving crystallinity and ease of isolation.
Analytical Characterization
Spectroscopic Validation
This compound and its intermediates are characterized using:
Chromatographic Purity
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to verify purity at each synthetic stage. The patent emphasizes silica gel plug filtration for intermediate purification.
Comparative Data on Synthetic Intermediates
Applications and Biological Relevance
While this report focuses on synthesis, it is noteworthy that this compound exhibits promising biological activity. Studies in and demonstrate its efficacy as an α-glucosidase inhibitor (IC₅₀ = 19.03 μM) and anticancer agent (IC₅₀ = 19.57–21.15 μM against MCF-7 cells). These properties underscore the importance of optimizing its synthetic route for scalable production.
Chemical Reactions Analysis
Types of Reactions: Sulfonamide derivatives undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert sulfonamides to their corresponding amines.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: N-chlorosuccinimide (NCS) and tetrabutylammonium chloride are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonyl chlorides, amines, and various substituted sulfonamides .
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, including compound 7, exhibit broad-spectrum antimicrobial properties. They function by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This mechanism has made sulfonamides valuable in treating infections caused by both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent studies have highlighted the potential of sulfonamide derivative 7 as an anticancer agent. It has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, E7070, a sulfonamide derivative, demonstrated significant tumor growth inhibition (IC50 = 0.06-0.8 µM/mL) against human tumor cell lines . Additionally, compounds derived from sulfonamides have been investigated for their ability to inhibit cysteine proteases involved in cancer progression .
Anti-inflammatory Effects
Sulfonamides have also been recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by this compound has therapeutic implications for conditions like glaucoma and epilepsy. Drugs such as acetazolamide and dorzolamide, which are based on sulfonamide structures, are used to manage intraocular pressure and prevent seizures .
Recent Research Findings
Recent studies have focused on enhancing the efficacy and specificity of this compound through structural modifications:
- Novel Derivatives : Research has led to the synthesis of new sulfonamide derivatives with improved biological activities against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit unique mechanisms that allow them to overcome traditional resistance pathways .
- Combination Therapies : The potential of combining sulfonamide derivatives with other pharmacological agents is being explored to enhance their therapeutic effects while minimizing side effects .
Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Antitumor Activity
In vitro studies showed that this compound could induce apoptosis in cancer cells at specific concentrations, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Applications
| Application | Mechanism of Action | Example Compounds |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | Sulfamethoxazole |
| Anticancer | Induction of apoptosis; inhibition of tumor growth | E7070 |
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Sulfasalazine |
| Carbonic Anhydrase Inhibition | Regulation of pH and fluid balance | Acetazolamide |
Mechanism of Action
Sulfonamide derivative 7 exerts its effects by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this reaction, this compound prevents the synthesis of folic acid, which is essential for bacterial DNA growth and cell division . This mechanism makes it an effective antibacterial agent.
Comparison with Similar Compounds
Table 1: Substituent Effects on Antitumor and CA Inhibitory Activity
Key Observations :
- Nitrile Group (Position 2) : Essential for cytotoxicity; replacement with acyl/ethoxycarbonyl groups (e.g., 7e, 7f) reduces activity .
- Aromatic vs. Heteroaromatic (Position 3) : Phenyl or -CF₃ groups enhance antitumor and CA IX inhibition, while furyl/thienyl (7c, 7d) abolish CA IX/XII activity .
- Sulfonamide Position : Position 6 optimizes interactions with CA IX’s hydrophobic pocket; shifting to position 7 (e.g., 8a) reduces potency .
Comparison with Non-Sulfonamide Analogs
Table 2: Sulfonamides vs. Amides
| Compound | Core Structure | Activity (IC₅₀) |
|---|---|---|
| 7 | Quinoxaline-sulfonamide | 2–8 µM (antitumor) |
| 15 | Quinoxaline-sulfonamide (S-linked) | Comparable to 7 |
| 5 | Quinoxaline-amide | 10–50 µM (5× less potent) |
- Sulfonamide vs. Amide : Sulfonamide derivatives (7, 15) exhibit superior potency due to stronger hydrogen bonding with CA IX (e.g., Thr200, Pro202) and π-π stacking (His94) .
- N- vs. S-Linked Sulfonamides : Both show similar potency, indicating linkage flexibility .
Molecular Interactions and Docking Studies
Table 3: Docking Scores and Interactions
- CA IX Inhibition : Compounds 7a and 7f form stable interactions with the zinc ion and hydrophobic pockets, while 7p (alkyl substituent) lacks π-π stacking, reducing efficacy .
Q & A
Q. What experimental parameters are critical for evaluating the electrochemical oxidation of sulfonamide derivatives like compound 7?
The ionization potential (IP) is a key parameter for estimating the energy barrier of electro-oxidation. IP values correlate with experimental oxidation potentials (Epa), as demonstrated by linear regression models (e.g., r² > 0.90 in sulfonamide derivative studies). Researchers should validate calculated IP values against experimental cyclic voltammetry data to ensure accuracy .
Q. How can structural modifications of sulfonamide derivative 7 improve its inhibitory activity against carbonic anhydrase isoforms?
Systematic substitution at the triazinyl or benzenesulfonamide moieties can enhance isoform selectivity. For example, incorporating hydrophobic amino acids (e.g., Tyr, Trp) improves binding to hCA II and IX, while polar residues (e.g., Ser, Thr) target hCA I and IV. QSAR models with regression coefficients (r² > 0.85) and low RMSE (<100 nM) are recommended to predict inhibition constants (KI) .
Q. What synthetic strategies are effective for preparing this compound with minimal toxicity?
Solvent-free microwave-assisted synthesis reduces toxic byproducts and improves yield. Characterization via NMR, HPLC, and X-ray crystallography ensures purity. Recent studies report >85% yield for chromene-sulfonamide hybrids using this method .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental inhibition data for this compound be resolved?
Discrepancies (e.g., predicted KI of 4550 nM vs. experimental 277 nM for hCA I) arise from overfitting or incomplete training datasets. Solutions include:
Q. What in silico approaches validate the binding mode of this compound to hCA II?
Docking studies must position the sulfonamide group within the zinc coordination sphere (e.g., Zn²⁺-SO₂NH⁻ interaction). MD simulations (≥100 ns) confirm stability by monitoring RMSD (<2 Å) and hydrogen bonds with Thr198. For macrocyclic derivatives (e.g., calixarene-linked sulfonamides), 1,3-alternate conformations show stronger binding than cone conformers .
Q. How do 3D-QSAR models optimize this compound for dual antibacterial and anticancer activity?
Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices (CoMSIA) map steric, electrostatic, and hydrophobic fields. For chromene-sulfonamide hybrids, CoMFA models with q² > 0.6 and r²pred > 0.7 identify favorable substitutions (e.g., -Cl at position 4 enhances antibacterial activity; -OCH₃ improves apoptosis induction) .
Q. What methodologies resolve contradictions in the radical cation stability of sulfonamide derivatives during electro-oxidation?
Contradictions arise from solvent effects or counterion interactions. Researchers should:
- Compare IP values across solvents (e.g., acetonitrile vs. water) using DFT calculations (B3LYP/6-311+G(d,p)).
- Validate with ESR spectroscopy to detect radical intermediates .
Methodological Guidelines
- Data Reporting : Include absolute numbers (e.g., n = 30 inhibitors), statistical methods (e.g., RMSE, r²), and error distributions. Avoid non-technical terms like "significant" without p-values .
- Experimental Replication : For synthesis, report yield, purity, and spectroscopic data (e.g., ¹H NMR shifts ±0.05 ppm) .
- Computational Validation : Cross-check docking results with crystallographic data (e.g., PDB IDs: 3KS3 for hCA II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
